Product packaging for 3,3-Bis(fluoromethyl)oxetane(Cat. No.:CAS No. 338-61-4)

3,3-Bis(fluoromethyl)oxetane

Cat. No.: B1280168
CAS No.: 338-61-4
M. Wt: 122.11 g/mol
InChI Key: MSXYVRFANVULOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Bis(fluoromethyl)oxetane (CAS 338-61-4) is a high-value chemical building block with the molecular formula C5H8F2O and a molecular weight of 122.11 g/mol . Its distinctive structure features a strained four-membered oxetane ring with two fluoromethyl groups (-CH2F) attached to the same carbon atom . This combination is central to its utility in research and development. The compound's primary value stems from a dual mechanism of action. First, the highly electronegative fluorine atoms impart enhanced thermal stability and chemical resistance to resulting materials, while also influencing polarity and enabling unique surface properties like hydrophobicity . Second, the inherent angle strain of the four-membered oxetane ring makes it susceptible to ring-opening reactions . This reactivity allows this compound to function efficiently as a monomer in polymerization processes or as a versatile intermediate for constructing more complex fluorinated organic molecules . These properties make it a sought-after component in material science for designing novel fluorinated polymers and fine chemicals . Applications include developing advanced binders, protective coatings with improved durability, and polymers for the electronics and photonics industries . This product is intended for research and development purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F2O B1280168 3,3-Bis(fluoromethyl)oxetane CAS No. 338-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(fluoromethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-1-5(2-7)3-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXYVRFANVULOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504094
Record name 3,3-Bis(fluoromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-61-4
Record name 3,3-Bis(fluoromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3 Bis Fluoromethyl Oxetane and Its Precursors

Strategies for Oxetane (B1205548) Ring Formation with Fluorinated Substituents

The construction of the oxetane ring, a strained four-membered heterocycle, presents unique synthetic challenges. beilstein-journals.org When this ring is further functionalized with fluorine-containing substituents, the synthetic strategies must be carefully considered to accommodate the electronic effects of fluorine and to ensure the stability of the target molecule.

Intramolecular Cyclization of Fluorinated 1,3-Diols

A primary and straightforward method for the formation of the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol derivative. In the context of 3,3-Bis(fluoromethyl)oxetane, this would involve the cyclization of 2,2-bis(fluoromethyl)propane-1,3-diol. This diol, possessing the necessary carbon skeleton and the fluoromethyl groups, can be cyclized under basic conditions. The process typically involves the selective activation of one of the primary hydroxyl groups, for example, through tosylation or mesylation, followed by intramolecular nucleophilic attack by the remaining hydroxyl group to close the ring.

A common precursor for 3,3-disubstituted oxetanes is 3,3-bis(hydroxymethyl)oxetane, which is commercially available. carlroth.combiosynth.com This diol can be synthesized from 2,2-bis(hydroxymethyl)propane-1,3-diol. uea.ac.uk The synthesis of 3,3-disubstituted oxetanes from the corresponding diols via tosylation and base-mediated cyclization is a well-established method. acs.org

Table 1: Key Intermediates in the Intramolecular Cyclization Route

Compound Name Structure Role
2,2-Bis(fluoromethyl)propane-1,3-diol HOCH₂C(CH₂F)₂CH₂OH Precursor for cyclization

Derivatization Approaches Utilizing Oxetan-3-one

Oxetan-3-one is a versatile and commercially available building block for the synthesis of a wide array of 3,3-disubstituted oxetanes. chemrxiv.orgnih.gov Various synthetic transformations can be performed on the ketone functionality to introduce the desired fluorinated substituents.

One potential route involves a two-step process starting with the addition of a suitable nucleophile to the carbonyl group of oxetan-3-one. For instance, a Horner-Wadsworth-Emmons reaction can be employed to introduce an α,β-unsaturated ester, which can then be further functionalized. chemrxiv.org Alternatively, the direct addition of a fluoromethyl-containing nucleophile could be envisioned.

A more direct approach involves the deoxofluorination of a tertiary alcohol derived from oxetan-3-one. chemrxiv.org For example, the reaction of oxetan-3-one with an appropriate organometallic reagent followed by the introduction of a hydroxymethyl group, and subsequent deoxofluorination could lead to the desired product. The stability of the oxetane ring under various reaction conditions, including oxidation, reduction, and nucleophilic substitution, has been extensively studied, demonstrating its tolerance to a broad range of chemical transformations. rsc.org

Ring-Expansion Reactions for Oxetane Scaffolds

Ring-expansion reactions offer an alternative and powerful strategy for the synthesis of fluorinated oxetanes, often starting from more readily available three-membered rings like epoxides. A notable example is the catalytic transformation of epoxides into α,α-difluoro-oxetanes. nus.edu.sgnews-medical.net This method involves the insertion of a difluorocarbene species into the epoxide ring, facilitated by a copper catalyst. This innovative approach circumvents some of the challenges associated with traditional oxetane ring construction methods. nus.edu.sg

Another relevant ring-expansion methodology is the Corey-Chaykovsky epoxidation/ring-expansion of trifluoromethyl ketones, which has been successfully employed to synthesize trifluoromethyl-substituted oxetanes. nih.gov This reaction proceeds under mild conditions and has a broad substrate scope, highlighting the utility of ring-expansion strategies in accessing fluorinated oxetanes.

Introduction of Fluorine Atoms and Fluoromethyl Groups into Oxetane Structures

The introduction of fluorine can also be achieved on a pre-formed oxetane ring. This late-stage fluorination approach is beneficial as it allows for the diversification of oxetane derivatives.

Nucleophilic Substitution Reactions for Fluoromethyl Incorporation

Nucleophilic substitution is a fundamental method for introducing fluorine or fluorinated groups. For the synthesis of this compound, a suitable precursor would be 3,3-bis(halomethyl)oxetane or 3,3-bis(mesyloxymethyl)oxetane. The corresponding 3,3-bis(chloromethyl)oxetane (B146354) is a known compound, and its reaction with a fluoride source, such as potassium fluoride, would lead to the desired product. The synthesis of analogous compounds, such as 3,3-bis(methoxyethoxymethyl)oxetane from 3,3-bis(chloromethyl)oxetane, demonstrates the feasibility of this approach. prepchem.com

Fluorination can also be achieved via the nucleophilic substitution of mesylates with a fluoride anion. chemrxiv.org This strategy has been successfully applied to introduce fluorine into the side chains of 3,3-disubstituted oxetanes.

Deoxyfluorination Strategies

Deoxyfluorination is a powerful technique for converting hydroxyl groups into fluorine atoms and is particularly relevant for the synthesis of this compound from its diol precursor, 3,3-bis(hydroxymethyl)oxetane. Reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives, like morph-DAST, are commonly used for this transformation. chemrxiv.org These reagents have been successfully employed to convert alcohols to fluorides in the presence of the oxetane ring without causing ring-opening. chemrxiv.org

The deoxyfluorination of (3-(bromomethyl)oxetan-3-yl)methanol using morph-DAST to yield the corresponding bromofluoride in good yield has been reported, showcasing the effectiveness of this method for fluorinating hydroxymethyl groups attached to the 3-position of the oxetane ring. researchgate.net

Table 2: Common Deoxyfluorination Reagents

Reagent Abbreviation Typical Application
Diethylaminosulfur trifluoride DAST Conversion of primary and secondary alcohols to alkyl fluorides
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor A more thermally stable alternative to DAST

Direct Fluorination of Oxetane Cores

The direct introduction of fluorine onto a pre-formed oxetane ring is a challenging yet powerful strategy for creating fluorinated oxetane derivatives. Methodologies such as deoxofluorination are key to this approach. researchgate.netchemrxiv.org These reactions typically involve the conversion of a hydroxyl group on the oxetane core to a fluorine atom. For instance, (3-(bromomethyl)oxetan-3-yl)methanol can be subjected to deoxyfluorination using reagents like morpholino-difluorosulfane (morph-DAST) to yield the corresponding bromofluoride derivative. researchgate.net This direct fluorination is a critical step in building various small fluorinated building blocks, including amines and carboxylic acids, on a gram scale. researchgate.netchemrxiv.org

The significance of fluorination lies in its profound impact on the physicochemical properties of the molecule. Studies have shown that the introduction of fluorine can significantly decrease the pKa values of oxetane derivatives, by up to three units in some cases. researchgate.netchemrxiv.org This modulation of acidity underscores the utility of direct fluorination in designing versatile building blocks for applications in drug design and advanced materials. researchgate.netchemrxiv.org

Synthesis of Key Halogenated Oxetane Intermediates

The synthesis of fluorinated oxetanes often proceeds through halogenated intermediates, which serve as versatile precursors. The preparation of these intermediates and their subsequent conversion are fundamental steps in multi-step synthetic sequences.

Preparation of 3,3-Bis(chloromethyl)oxetane (BCMO)

3,3-Bis(chloromethyl)oxetane (BCMO) is a crucial intermediate in the synthesis of various energetic polymers and other functionalized oxetanes. wikipedia.orgsmolecule.comwikiwand.com The primary synthetic route to BCMO involves the cyclization of pentaerythritol trichlorohydrin. wikipedia.orgsmolecule.com This intramolecular ring-closure is typically effected by treatment with a non-organic base, such as sodium hydroxide. wikipedia.orgsmolecule.com Another reported method utilizes methanolic potassium hydroxide to achieve the same transformation from pentaerythritol trichloride. smolecule.com

BCMO serves as a foundational building block for further chemical modifications. For example, it is the direct precursor to poly(bis(azidomethyl)oxetane) (PolyBAMO), an energetic polymer studied for its potential use as a propellant binder in rocket fuel. wikipedia.orgsmolecule.com This transformation is achieved by reacting BCMO with sodium azide (B81097) in an alkaline solution, often using a phase-transfer catalyst like tetrabutyl ammonium bromide. wikipedia.orgsmolecule.com

Table 1: Properties of 3,3-Bis(chloromethyl)oxetane (BCMO)

Property Value
IUPAC Name 3,3-Bis(chloromethyl)oxetane
CAS Number 78-71-7
Chemical Formula C₅H₈Cl₂O
Molar Mass 155.02 g·mol⁻¹
Appearance Black or olive green solid
Melting Point 18.9 °C

| Boiling Point | 95 °C |

Conversion of Halogenated Intermediates to Fluorinated Analogues

The conversion of chlorinated or brominated oxetane intermediates into their fluorinated counterparts is a common and essential step. This is typically achieved through nucleophilic substitution reactions, where a halide is displaced by a fluoride ion. researchgate.net This halogen exchange (HALEX) reaction is a cornerstone for producing fluorinated compounds from more readily available chlorinated precursors.

Robust methodologies have been developed for the synthesis of 3-fluoroalkyl-substituted oxetanes that leverage nucleophilic substitution as a key step. researchgate.netchemrxiv.org These optimized reaction sequences allow for the large-scale synthesis of various small building blocks essential for medicinal chemistry. researchgate.net The selective ring-opening of fluoroalkylidene-oxetanes, directed by the electronic influence of the fluorine atom, also provides a pathway to tetrasubstituted fluoroalkenes, further highlighting the versatility of these fluorinated intermediates. nih.govresearchgate.net

Novel Synthetic Approaches for 3,3-Disubstituted Fluorinated Oxetanes

The growing importance of oxetanes in medicinal chemistry has spurred the development of novel synthetic methods to access structurally diverse 3,3-disubstituted and fluorinated analogues. acs.orgrsc.org These innovative strategies aim to overcome the limitations of traditional methods and expand the accessible chemical space. nus.edu.sgnus.edu.sg

Recent breakthroughs include copper-catalyzed skeletal expansion of epoxides using a difluorocarbene species, which provides a direct route to α,α-difluoro-oxetanes. nus.edu.sgnus.edu.sgresearchgate.netsciencedaily.com This method avoids harsh conditions that could lead to ring rupture or defluorination. nus.edu.sgnus.edu.sg Other emerging techniques for creating 3,3-disubstituted oxetanes include the defluorosulfonylative coupling of oxetane sulfonyl fluorides with various nucleophiles and metallaphotoredox-catalyzed decarboxylative arylation of oxetane amino acids. nih.gov These modern approaches facilitate the creation of a wide array of novel building blocks, with some protocols optimized for scaling up to a kilogram in a single run. rsc.org

Catalytic Functionalization of Tertiary Alcohols

Catalytic methods involving tertiary alcohols have emerged as a versatile strategy for synthesizing highly substituted carbon centers, including those within an oxetane framework. rsc.org This approach often involves the chemoselective activation of a C-OH bond, which can then react with various nucleophiles. d-nb.info

For instance, a mild and inexpensive lithium catalyst can enable the alkylation of thiols with oxetan-3-ol derivatives. d-nb.info Brønsted acid catalysis has also been successfully employed to activate tertiary benzylic alcohols on oxetane rings, allowing them to react with other alcohols to form ethers while keeping the strained oxetane ring intact. rsc.org Furthermore, photocatalytic methods have been developed for the direct conversion of inactivated sp³ alcohols into oxetanes through C-H functionalization, streamlining synthetic routes to complex molecules. nih.govacs.org This versatile methodology is applicable to the late-stage functionalization of complex molecules, demonstrating its potential in both synthesis and medicinal chemistry. nih.gov

Table 2: Examples of Catalytic Functionalization of Tertiary Oxetane Alcohols

Catalyst System Reactants Product Type Reference
Lithium triflimide Oxetan-3-ol, Thiol 3-Sulfanyl-Oxetane d-nb.info
Brønsted acid 3-Aryl-oxetan-3-ol, Alcohol 3-Aryl-3-alkoxy-Oxetane rsc.org

Solid-Phase Synthesis Techniques for Oxetanes

Solid-phase synthesis offers a powerful platform for the efficient assembly of complex molecules, including oxetane-containing structures. This technique has been successfully applied to the preparation of 3,3-disubstituted oxetanes and oxetane-modified peptides. researchgate.netacs.org

One reported method utilizes polystyrene and PEG resins functionalized with a sulfone linker. acs.org Polymer-bound precursors are synthesized from polymer-bound sulfonyl chlorides and appropriate diols. The subsequent intramolecular cyclization to form the oxetane ring is achieved by treatment with a strong base like potassium tert-butoxide (KOtBu), which proved more effective than sodium hydride. acs.org This solid-phase approach can offer improved yields compared to solution-based syntheses. acs.org

In the realm of peptide chemistry, oxetane-containing dipeptide building blocks can be synthesized in solution and then incorporated into peptide chains using conventional Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net This allows for the creation of peptidomimetics where an amide C=O bond is replaced by an oxetane ring, potentially influencing the peptide's conformation and metabolic stability. researchgate.net

Polymerization Mechanisms and Kinetics of 3,3 Bis Fluoromethyl Oxetane

Fundamental Principles of Oxetane (B1205548) Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization (ROP) is the characteristic pathway for the polymerization of cyclic monomers like oxetanes. The primary driving force for this process is the release of ring strain. acs.orgwiley-vch.de

For oxetanes, Cationic Ring-Opening Polymerization (CROP) is the predominant mechanism. rsc.orgrsc.orgaston.ac.uk The process is initiated by an electrophilic species, typically a proton or a Lewis acid, which attacks the oxygen atom of the oxetane ring. This initial step forms a tertiary oxonium ion. The polymerization then proceeds through a chain-growth mechanism where the active cationic center at the end of the growing polymer chain is attacked by the oxygen of an incoming monomer molecule. rsc.orgrsc.org

The general steps in CROP of oxetanes are:

Initiation: An initiator generates a cationic species that reacts with the oxetane monomer to form an active tertiary oxonium ion.

Propagation: The active oxonium ion at the chain end reacts with subsequent monomer molecules, leading to the opening of their rings and the extension of the polymer chain.

Termination/Transfer: The polymerization process can be concluded by termination reactions or chain transfer, which can limit the final molecular weight of the polymer.

In the case of 3,3-disubstituted oxetanes, the formation of a stable tertiary oxonium ion intermediate can sometimes lead to an induction period before rapid polymerization occurs. radtech.orgrpi.edu

The polymerization of cyclic monomers is a thermodynamically driven process, governed by the Gibbs free energy change (ΔGp). For polymerization to be favorable, ΔGp must be negative. The primary contributor to this is the enthalpy of polymerization (ΔHp), which is largely a measure of the ring strain released. wiley-vch.de Oxetanes possess significant ring strain energy, comparable to that of cycloaliphatic epoxides, making their ROP highly favorable. radtech.orgnih.gov

The enthalpy of polymerization for unsubstituted oxetane is approximately -84.5 kJ/mol, indicating a strong thermodynamic driving force for ring-opening. This strain arises from bond angle distortion within the four-membered ring. wiley-vch.de

Table 1: Standard Thermodynamic Parameters of Polymerization for Selected Cyclic Ethers wiley-vch.de
MonomerRing SizeΔHp (kJ/mol)ΔSp (J/mol·K)
Oxirane (Ethylene Oxide)3-94.5-70.2
Oxetane4-84.5-85.7
Oxolane (Tetrahydrofuran)5-24.3-76.5
Oxane (Tetrahydropyran)6~0-

Kinetically, the high basicity of the oxygen atom in the oxetane ring facilitates the initiation step in CROP, as it is readily attacked by electrophiles. radtech.org However, the rate of polymerization can be influenced by the stability of the propagating oxonium ion and steric hindrance from substituents on the ring.

Initiation Systems and Catalysts for 3,3-Bis(fluoromethyl)oxetane Polymerization

The choice of catalyst and initiation system is critical in controlling the CROP of this compound, dictating the reaction rate, polymer molecular weight, and molecular weight distribution.

Lewis acids are highly effective catalysts for the CROP of oxetanes. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used initiator for this class of polymerization. beilstein-journals.orgaston.ac.ukaston.ac.ukrsc.org The mechanism involves the coordination of the Lewis acid with the oxygen atom of the oxetane ring. beilstein-journals.org This coordination polarizes the C-O bonds, making the ring's carbon atoms more electrophilic and thus highly susceptible to nucleophilic attack by another monomer molecule, initiating polymerization. The reaction of an oxetane with a catalytic amount of BF₃·OEt₂ can be spontaneous and mildly exothermic. beilstein-journals.org

In many oxetane polymerization systems, co-initiators are used in conjunction with Lewis acids to control the reaction. Polyhydroxy compounds, such as diols and triols, are frequently employed. aston.ac.ukaston.ac.uk These compounds can act as proton sources (after reacting with the Lewis acid) and as chain transfer agents. The hydroxyl groups can initiate polymer chains, allowing for the synthesis of polymers with controlled end-group functionality.

Table 2: Common Catalytic Systems for Oxetane Polymerization
Catalyst/InitiatorCo-initiator/SolventPolymerization TypeKey Characteristics
Boron Trifluoride Etherate (BF₃·OEt₂)Ethanol, Ethanediol, PropanetriolCationic ROPEffective initiation; rate is dependent on BF₃:OH ratio. aston.ac.ukaston.ac.uk
Triisobutylaluminium–Water (TIBA)-Cationic/Coordinative ROPKnown to produce high molecular weight polymers. uni-muenchen.deresearchgate.net
HeteropolyacidsWater (absorbed)Cationic ROPActs as a solid acid catalyst. researchgate.net
Onium Salts (e.g., Diaryliodonium)UV Light (Photoinitiation)Photoinitiated Cationic ROPAllows for spatial and temporal control of polymerization. rpi.eduradtech.org

Beyond conventional Lewis acids, other catalytic systems have been developed for oxetane polymerization. The triisobutylaluminium–water (TIBA) system is a notable example, recognized for its ability to produce polyoxetanes with particularly high molecular mass. uni-muenchen.de This catalyst system has been successfully employed in the polymerization and copolymerization of various energetically substituted 3,3-disubstituted oxetanes, such as 3,3-bis(nitratomethyl)oxetane and 3-azidomethyl-3-methyloxetane. researchgate.net Its effectiveness with these structurally similar monomers suggests its potential applicability for the polymerization of this compound to achieve high molecular weight polymers.

Mechanisms of Polymer Chain Propagation and Termination

The cationic ring-opening polymerization (CROP) of oxetanes, including this compound, is characterized by specific mechanisms for the growth and cessation of polymer chains. These mechanisms are crucial in determining the molecular weight and structure of the final polymer.

Tertiary Oxonium Ion as the Propagating Center

In the cationic polymerization of oxetanes, the active center for chain propagation is a tertiary oxonium ion. This is formed when the oxygen atom of the oxetane ring attacks the cationic initiator or the growing polymer chain end. The high ring strain of the oxetane ring (approximately 107 kJ/mol) provides the driving force for the ring-opening polymerization.

The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on the α-carbon of the tertiary oxonium ion at the end of the growing polymer chain. This results in the opening of the oxetane ring of the active center and the addition of a new monomer unit to the chain, reforming the tertiary oxonium ion at the new chain end. This process repeats, leading to the growth of the polymer chain. Studies on the polymerization of a related compound, 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), have suggested that the ring-opening of the tertiary oxonium ion can be the rate-determining step. radtech.org

Influence of Chain Transfer Reactions

Chain transfer reactions play a significant role in controlling the molecular weight of the resulting polymer during the polymerization of this compound. These reactions involve the transfer of the active center from a growing polymer chain to another molecule, such as a monomer, solvent, or an impurity, which then terminates the original chain and can initiate the growth of a new one. wikipedia.org

Common types of chain transfer reactions in cationic polymerization include:

Chain transfer to monomer: The growing polymer chain can transfer a proton to an incoming monomer molecule. This terminates the growth of the current chain and creates a new monomeric cation that can initiate a new polymer chain. This process is particularly significant in cationic addition and ring-opening polymerizations. wikipedia.org

Chain transfer to polymer: The active end of a growing chain can react with an oxygen atom in the backbone of a previously formed polymer chain. This can lead to branched polymer structures.

Chain transfer to solvent or impurities: If the polymerization is carried out in a solvent, the active center can be transferred to a solvent molecule. Similarly, impurities with nucleophilic character, such as water or alcohols, can act as chain transfer agents. The presence of hydroxyl groups, for instance, can terminate a growing chain and produce a proton that initiates a new chain.

The extent of these chain transfer reactions can be influenced by the reactivity of the monomer, the stability of the propagating species, the nature of the counter-ion, the solvent, and the temperature of the reaction.

Kinetic Analysis of this compound Polymerization

Reaction Order with Respect to Monomer and Catalyst

Kinetic studies on the cationic polymerization of BCMO in methylene (B1212753) chloride solution have shown that the reaction is first order with respect to both the monomer and the catalyst (for H₂O/BF₃ ratios < 0.5). researchgate.net This indicates that the rate of polymerization is directly proportional to the concentration of both the monomer and the catalyst.

Table 1: Reaction Order in Cationic Polymerization of 3,3-bis(chloromethyl)oxetane

Reactant Reaction Order
Monomer 1
Catalyst 1

This data is for 3,3-bis(chloromethyl)oxetane and is presented as an analogy for the expected behavior of this compound.

Impact of Temperature and Solvent Polarity on Polymerization Rate

Temperature has a significant effect on the rate of polymerization. Generally, an increase in temperature leads to an increase in the polymerization rate. However, it can also increase the rate of chain transfer and termination reactions, which can lead to a decrease in the molecular weight of the polymer. For the polymerization of BCMO, studies have been conducted in a temperature range of -60°C to +20°C. researchgate.net

Non-Steady-State Controlled Polymerization Processes

In some cases, the polymerization of oxetanes can proceed via a non-steady-state process. This can occur when the initiation is slow compared to propagation. For instance, the polymerization of BCMO induced by a (iso-C₄H₉)₃Al/H₂O catalytic system exhibits non-stationary characteristics, with a gradual acceleration at the beginning of the reaction. researchgate.net This initial acceleration is followed by a linear portion and then a deceleration. Such behavior can be described as a non-stationary reaction with slow initiation, fast propagation, and slow degradative chain transfer to the polymer. researchgate.net

Well-defined polyoxetane with low polydispersity has been synthesized through a non-steady-state living polymerization process for unsubstituted oxetane, suggesting that such controlled polymerization methods can be applied to substituted oxetanes as well. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3,3-bis(chloromethyl)oxetane (BCMO)
Boron trifluoride (BF₃)
Water (H₂O)
Methylene chloride

Homopolymerization and Copolymerization of 3,3 Bis Fluoromethyl Oxetane

Homopolymerization of 3,3-Bis(fluoromethyl)oxetane (PBFMO)

The homopolymer of BFMO, known as poly(this compound) or PBFMO, is synthesized through cationic ring-opening polymerization. This reaction is typically initiated by a system composed of a preinitiator, often a polyhydric alcohol, and a Lewis acid catalyst. google.comgoogle.com The initiator system plays a crucial role in the polymerization, influencing both the reaction's progression and the final polymer's characteristics. google.com

The synthesis of high-molecular-weight PBFMO with a high yield is contingent on the careful optimization of reaction conditions. The choice of initiator and catalyst is paramount. For instance, the use of a tetrafunctional alcohol as a preinitiator in conjunction with a Lewis acid can promote the growth of the polymer from each hydroxyl moiety. google.com The miscibility of this preinitiator in organic solvents suitable for cationic polymerization, such as methylene (B1212753) chloride, is a key factor. google.com

The ratio of monomer to initiator is a critical parameter that strongly influences the molecular weight of the resulting polymer. google.com Research has shown that a "pseudo-living polymerization" mechanism can be achieved, where the molecular weight increases linearly with monomer conversion. google.com This controlled reaction is facilitated by using a specific ratio of Lewis acid to the hydroxyl groups of the polyhydric alcohol, ideally 0.5:1 or less. google.com This contrasts with earlier methods that suggested a 1:1 ratio of BF₃ for each mole of hydroxyl groups, which was found to lead to less controlled reactions. google.com

The polymerization of similar oxetane (B1205548) monomers, like 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), has been studied in various solvents, including ionic liquids. researchgate.net While high conversions were achieved in ionic liquids, the molecular weights were comparable to those obtained in conventional organic solvents like dichloromethane. researchgate.net This suggests that while alternative solvents can be employed, the fundamental kinetics and control mechanisms remain similar.

Control over the molecular weight and polydispersity index (PDI) of PBFMO is essential for tailoring its properties for specific applications. The activated monomer mechanism (AMM) is a favored approach to achieve this control. uni-muenchen.de The AMM reduces side reactions like backbiting, which can lead to the formation of cyclic oligomers, and allows for better control over molecular weight and end-group functionality, resulting in a narrower PDI. uni-muenchen.de

The use of an initiator system, such as boron trifluoride etherate combined with 1,4-butanediol (B3395766), promotes the AMM. uni-muenchen.de In this mechanism, the molecular weight can be controlled by adjusting the monomer-to-initiator ratio. google.com Experimental data from analogous systems demonstrate a high degree of initiator incorporation and predictable molecular weight control. google.com For example, in a representative polymerization, analyzing aliquots at different stages showed a linear increase in molecular weight with conversion, confirming a controlled process. google.com

Interactive Table:

Table 1: Factors Influencing Molecular Weight and Yield in PBFMO Homopolymerization
Factor Influence Details
Monomer/Initiator Ratio Strongly influences molecular weight. google.com A lower ratio generally leads to lower molecular weight and vice versa.
Catalyst/Preinitiator Ratio Affects reaction control. google.com A Lewis acid to hydroxyl group ratio of ≤ 0.5:1 promotes a more controlled reaction. google.com
Initiation System Determines polymerization mechanism. uni-muenchen.de Systems favoring the Activated Monomer Mechanism (AMM) provide better control over molecular weight and reduce side reactions. uni-muenchen.de

| Solvent | Can affect reaction kinetics. | While various solvents can be used, the choice may impact reaction rates and polymer properties. google.comresearchgate.net |

Copolymerization Strategies Involving this compound

Copolymerization of BFMO with other cyclic ethers is a versatile strategy to create polymers with a wide range of properties. This approach allows for the modification of characteristics such as the glass transition temperature and melting point of the resulting material. dtic.mil

A common comonomer for BFMO is tetrahydrofuran (B95107) (THF). tandfonline.comgoogleapis.com The copolymerization of BFMO and THF results in a polyether with properties intermediate between those of the respective homopolymers, PBFMO and poly(tetrahydrofuran) (PTHF). researchgate.net For instance, incorporating THF can lower the melting point of the resulting copolymer. dtic.mil The solubility characteristics of the product, being soluble in chloroform (B151607) and insoluble in methanol, indicate the formation of a true copolymer rather than a mixture of homopolymers. researchgate.net

The monomer reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of the monomers towards the growing polymer chain ends. For the copolymerization of 3,3-bis(chloromethyl)oxetane (BCMO), a structurally similar monomer to BFMO, with THF using a BF₃·(C₂H₅)₂O catalyst system at 0°C, the reactivity ratios were determined to be r₁(BCMO) = 0.82 ± 0.05 and r₂(THF) = 1.00 ± 0.05. researchgate.net These values suggest that the THF-derived active end shows no particular preference, while the BCMO-derived active end preferentially adds another BCMO monomer. researchgate.net This information provides insight into the likely copolymerization behavior of the structurally analogous BFMO with THF.

Interactive Table:

Table 2: Monomer Reactivity Ratios for BCMO and THF Copolymerization
Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ Catalyst System Temperature (°C)

Data for BCMO, a structural analog of BFMO. researchgate.net

The microstructure and sequence distribution of the copolymer chain are direct consequences of the monomer reactivity ratios. The values for the BCMO/THF system suggest a tendency towards a random or statistical distribution of monomer units, with a slight inclination for BCMO to form short blocks. researchgate.net The absence of a crystalline band at 1000 cm⁻¹ in the infrared spectrum of the BCMO/THF copolymer, which is present in the homopolymer of THF, further supports the formation of a random copolymer. researchgate.net This disruption of the regular PTHF structure is a hallmark of random copolymerization. The study of the penultimate unit influence in the cationic copolymerization of THF with oxetanes, including BFMO, indicates that the nature of the preceding monomer unit can affect the addition of the next monomer, influencing the final microstructure. tandfonline.com

Copolymerization with Tetrahydrofuran (THF)

Penultimate Unit Effects in Copolymerization

In the cationic copolymerization of oxetanes with tetrahydrofuran (THF) conducted above the ceiling temperature of THF, the formation of highly ordered copolymers is observed, particularly when a large excess of THF is utilized. researchgate.net When this compound (BFMO) is copolymerized with THF under these conditions, where the monomer feed ratio of [THF]/[Oxetane] approaches infinity, the resulting copolymer has a limiting composition of 1:1, indicating an alternating structure. researchgate.net This behavior is also seen with 3,3-dimethyloxetane (B1346095) (DMO). researchgate.net

However, in the case of 3,3-bis(chloromethyl)oxetane (BCMO), the limiting copolymer composition with THF is closer to a 2:1 ratio of THF to BCMO. researchgate.net This deviation from a 1:1 alternating structure suggests the influence of the penultimate unit. researchgate.net The bulkier chloromethyl groups on the BCMO monomer are thought to sterically hinder the approach of the next BCMO monomer, making it more favorable for a THF molecule to add to the growing polymer chain, thus altering the final copolymer composition. researchgate.net This comparison highlights that while BFMO, with its smaller fluoromethyl groups, does not exhibit a significant penultimate unit effect in its copolymerization with THF, the effect becomes prominent with the larger chloro-substituted analogue. researchgate.net

Copolymerization with Other Substituted Oxetanes

The copolymerization of BFMO with other substituted oxetanes is a key strategy for tailoring the properties of the resulting polyether. This approach allows for the introduction of specific functionalities and the control of the polymer's morphology, such as its crystallinity.

Co-monomers for Introducing Specific Functionalities (e.g., Azido (B1232118), Nitrato)

To impart specific functionalities, BFMO can be copolymerized with oxetane monomers bearing energetic groups like azido (–N₃) or nitrato (–ONO₂). Examples of such co-monomers include 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3,3-bis(nitratomethyl)oxetane (BNMO). google.comgoogle.com The resulting copolymers are of interest for applications as energetic thermoplastic elastomers. google.com For instance, random block copolymers of 3-azidomethyl-3-methyloxetane (AMMO) and BAMO have been synthesized to create energetic binders. google.com Similarly, copolymers of 3,3-bis(nitratomethyl)oxetane and 3-azidomethyl-3-methyloxetane have been developed. uni-muenchen.degoogle.com The incorporation of these functional groups is crucial for enhancing the energetic properties of the polymer. uni-muenchen.de

The synthesis of these functionalized copolymers can be achieved through cationic polymerization. For example, the copolymerization of 3,3-bis(nitratomethyl)oxetane (BNMO) with 3-nitratomethyl-3-methyloxetane (NIMMO) has been carried out to produce copolymers with high thermal resistance and good processability. google.com

Strategies for Achieving Amorphous Copolymer Structures

Copolymers derived from symmetrically substituted oxetanes, such as the homopolymer of BAMO, are often crystalline. google.com To achieve amorphous copolymer structures, which can be desirable for improving mechanical properties and processability, one strategy is to copolymerize monomers that disrupt the regularity of the polymer chain. This can be accomplished by copolymerizing two different symmetrically substituted oxetanes or by using an asymmetrically substituted oxetane as a co-monomer.

For example, the copolymerization of 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) results in a statistical distribution of monomer units, which reduces the crystallinity of the resulting copolymer compared to the BAMO homopolymer. researchgate.net This approach allows for the creation of energetic binders with improved mechanical properties suitable for applications in propellants. researchgate.net

Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers containing BFMO segments allows for the creation of materials with tailored properties, combining the characteristics of different polymer blocks.

Block copolymers can be synthesized using various polymerization techniques. For instance, living polymerization methods are often employed to create well-defined block structures. While specific examples detailing the synthesis of block copolymers directly from BFMO are not prevalent in the provided search results, the general principles of block copolymer synthesis can be applied. This includes sequential monomer addition in living polymerization systems. cmu.edu For example, block copolymers have been synthesized from monomers like 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) to create energetic thermoplastic elastomers. researchgate.net

Graft copolymers, which consist of a polymer backbone with other polymer chains grafted onto it, can be prepared through three main methods: "grafting-from," "grafting-onto," and "grafting-through". nih.gov In the "grafting-from" method, polymerization of a second monomer is initiated from sites along a pre-existing polymer backbone. The "grafting-onto" method involves attaching pre-formed polymer chains to a polymer backbone. The "grafting-through" method involves the polymerization of macromonomers. nih.gov These strategies can be utilized to incorporate poly(BFMO) segments into more complex architectures.

Synthesis of Hyperbranched Polyether Architectures Utilizing Oxetane Monomers

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a one-pot reaction, offering an alternative to the more synthetically demanding dendrimers. cmu.edu The cationic ring-opening polymerization of oxetane monomers bearing hydroxyl groups is a common method to produce hyperbranched polyethers. ucl.ac.uk

Monomers such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO) are frequently used for this purpose. mdpi.com During the cationic polymerization of such monomers, the hydroxyl group can act as an initiation site for the polymerization of other monomers, leading to the formation of a branched structure. ucl.ac.uk While the provided results primarily focus on hydroxyl-substituted oxetanes for hyperbranched synthesis, it is conceivable that BFMO could be incorporated into such structures through copolymerization with a branching monomer like EHO. This would result in hyperbranched polyethers with fluorinated segments, potentially altering properties such as solubility and thermal stability. rsc.org The synthesis of hyperbranched polyethers allows for the creation of materials with a high density of functional groups and unique rheological properties. cmu.edumdpi.com

Structural and Microstructural Characterization of Poly 3,3 Bis Fluoromethyl Oxetane and Its Copolymers

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of PBFMO.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of PBFMO. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), researchers can confirm the polymer's repeating unit, identify end-groups, and investigate copolymer compositions. magritek.com

¹H NMR Spectroscopy: The proton NMR spectrum of PBFMO exhibits characteristic signals corresponding to the protons in the polymer backbone. The chemical shifts are influenced by the proximity of electronegative fluorine and oxygen atoms. libretexts.orglibretexts.org Typically, the protons of the methylene (B1212753) groups (-CH₂-) in the oxetane (B1205548) ring and the fluoromethyl groups (-CH₂F) will have distinct chemical shifts. libretexts.orgoregonstate.edu For instance, protons on carbons bonded to oxygen are expected to appear downfield. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the polymer. Each unique carbon atom in the repeating unit of PBFMO will give a distinct signal. The chemical shifts are indicative of the carbon's local environment, with carbons bonded to electronegative atoms like fluorine and oxygen appearing at lower fields.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly valuable for characterizing fluorinated polymers like PBFMO due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comhuji.ac.il The spectrum provides direct information about the fluorine-containing groups. The chemical shift of the fluorine atoms in the -CH₂F groups can confirm the successful incorporation of fluorine into the polymer structure. alfa-chemistry.com The wide chemical shift range of ¹⁹F NMR allows for clear resolution of signals, which can be useful for detecting subtle structural variations. huji.ac.ilucsb.edu

Table 1: Representative NMR Data for Poly[3,3-bis(fluoromethyl)oxetane] This table presents hypothetical but expected chemical shift ranges based on general principles of NMR spectroscopy for the structural units in PBFMO.

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹H-CH ₂-O- (ring)3.5 - 4.5
-CH ₂-F4.0 - 5.0
¹³C-C H₂-O- (ring)60 - 80
-C (CH₂F)₂- (ring)40 - 50
-C H₂-F80 - 90
¹⁹F-CH₂F -230 to -240 (relative to CFCl₃)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in PBFMO. The FTIR spectrum will show characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the polymer. Key expected vibrations include:

C-F Stretching: Strong absorption bands characteristic of the carbon-fluorine bond.

C-O-C Stretching: Ether linkages in the polyether backbone will exhibit strong stretching vibrations.

CH₂ Stretching and Bending: Vibrations associated with the methylene groups in the polymer chain.

The structure of synthesized high-molecular-weight copolymers can be confirmed by IR-Fourier spectroscopy. researchgate.netresearchgate.net

Molecular Weight and Polydispersity Analysis

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. tainstruments.comlcms.cz GPC separates polymer molecules based on their hydrodynamic volume in solution. tainstruments.com From the GPC data, several important parameters can be calculated:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. jordilabs.com

Weight-Average Molecular Weight (Mₙ): An average that takes into account the weight of each polymer chain. jordilabs.com

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which provides a measure of the breadth of the molecular weight distribution. quora.commalvernpanalytical.com A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. konarksilicones.com

For PBFMO and its copolymers, GPC analysis would be used to monitor the progress of polymerization and to characterize the final polymer product. For example, a study on poly(3-azidomethyl-3-nitratomethyloxetane) reported a number average molecular weight (Mₙ) of 4,368 and a weight average molecular weight (Mₙ) of 6,320, resulting in a polydispersity of 1.47 as determined by GPC. google.com

Table 2: Illustrative Molecular Weight Data for an Oxetane Polymer

ParameterValue
Number-Average Molecular Weight (Mₙ)4,368
Weight-Average Molecular Weight (Mₙ)6,320
Polydispersity Index (PDI)1.47
Data from a study on a related oxetane polymer, poly(3-azidomethyl-3-nitratomethyloxetane). google.com

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and High-Resolution Mass Spectrometry (HRMS), are powerful for detailed analysis of oligomers and for identifying the end-groups of polymer chains. lcms.cznih.gov

MALDI-TOF MS: This technique can determine the absolute molecular weight of individual polymer chains in a distribution, providing detailed information about oligomeric species and end-group structures. lcms.czjeol.com

End-Group Analysis: Identifying the end-groups is crucial as they can provide insights into the initiation and termination mechanisms of the polymerization process. magritek.comjeol.comqut.edu.au For example, in the polymerization of oxetanes initiated by boron trifluoride etherate, it has been shown that chain termination can occur with fluorine atom transfer, leading to specific end-groups. researchgate.net

Thermal Transitions and Relaxation Behavior

The thermal properties of PBFMO are critical for determining its application range.

Relaxation behavior in polymers refers to the time-dependent response of the material to an applied stress or strain. uomustansiriyah.edu.iq This behavior is crucial for understanding the viscoelastic properties of the polymer. uomustansiriyah.edu.iqscholaris.ca In vitrimers, which are polymer networks with dynamic covalent bonds, stress relaxation is a key indicator of the network's ability to be reprocessed. digitellinc.com The study of relaxation processes, often through techniques like dynamic mechanical analysis (DMA), can provide insights into the mobility of polymer chains and the influence of structural features, such as crosslinking and inter-chain interactions, on the material's mechanical response. uc.edu

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures (Tg)

The homopolymer of this compound exhibits specific thermal characteristics. The polymerization of this compound has been a subject of study, indicating its importance in the synthesis of fluorinated polyethers. nasa.gov Copolymers incorporating this compound are also of interest, as the introduction of a second monomer can significantly alter the thermal properties, including the Tg, by disrupting chain regularity. google.com

In copolymers, the Tg is not only dependent on the constituent monomers but also on their distribution along the polymer chain (e.g., random, block, or alternating). For instance, copolymers of this compound with tetrahydrofuran (B95107) have been synthesized. googleapis.com The presence of the more flexible tetrahydrofuran units would be expected to lower the Tg compared to the PBFMO homopolymer.

The following table summarizes the glass transition temperatures for various oxetane-based polymers and copolymers, providing a comparative view of how different substituents and comonomers affect this key thermal property.

Polymer/CopolymerGlass Transition Temperature (Tg) (°C)
Poly(3-azidomethyl-3-methyl oxetane) (pAMMO)-44.54 researchgate.net
Poly(3,3-bis(azidomethyl)oxetane) / Poly(3-azidomethyl-3-methyl oxetane) Copolymers-50.46 researchgate.net
Poly(3,3-bis(trifluoromethyl)-4-oxatricyclononene) ROMP Polymer> 230 caltech.edu
Poly(arylene ether)s with pendant tert-butyl groups158–208 researchgate.net
Poly(VDF-co-MAF-PFE) Copolymers65 to 161 acs.org

Correlation of Polymer Structure with Thermal Properties

The thermal properties of PBFMO and its copolymers are intrinsically linked to their molecular architecture. The presence of bulky or polar side groups, the linearity of the polymer backbone, and the potential for intermolecular interactions all play a role in determining properties like Tg and melting temperature (Tm).

For instance, the introduction of bulky side groups, such as tertiary butyl groups in poly(arylene ether ketone)s, has been shown to increase the glass transition temperature. researchgate.net This is attributed to the restricted segmental motion imposed by the bulky substituents. Similarly, the rigid structure of monomers like 3,3-bis(trifluoromethyl)-4-oxatricyclononene leads to polymers with exceptionally high Tgs. caltech.edu

Copolymerization is a key strategy for tuning thermal properties. By incorporating different monomer units, the regularity of the polymer chain can be disrupted, which generally leads to a decrease in crystallinity and a modification of the Tg. google.com For example, the copolymerization of 3,3-bis(azidomethyl)oxetane (B8295959) with 3-azidomethyl-3-methyloxetane results in copolymers where an increasing fraction of the latter decreases the degree of crystallinity. researchgate.net

The relationship between structure and thermal stability is also critical. Polymers with strong intermolecular forces, such as those with para-phenylene linkages, tend to exhibit higher thermal stability compared to those with more flexible linkages. researchgate.net

Morphological and Crystalline Structure Investigations

The morphology and crystalline structure of PBFMO and its copolymers are crucial for understanding their mechanical and physical properties. X-ray diffraction techniques are instrumental in elucidating these aspects.

X-ray Diffraction (XRD) (Small-Angle and Wide-Angle) for Amorphous-Crystalline Domains

X-ray diffraction (XRD) is a powerful tool for investigating the arrangement of polymer chains. Wide-angle X-ray diffraction (WAXD) provides information about the crystalline structure and the degree of crystallinity, while small-angle X-ray scattering (SAXS) is used to study larger-scale structures, such as the arrangement of crystalline and amorphous domains. polyacs.orgresearchgate.netchem-soc.sistanford.edu

The WAXD patterns of semi-crystalline polymers show sharp peaks corresponding to the crystalline regions, superimposed on a broad halo from the amorphous regions. The degree of crystallinity can be estimated from the relative areas of these components. For example, studies on copolymers of 3,3-bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane have utilized WAXD to show that the degree of crystallinity decreases as the proportion of the monosubstituted monomer increases. researchgate.net

The following table outlines the application of XRD techniques in the characterization of oxetane-based polymers.

Polymer SystemXRD TechniqueFindings
Copolymers of 3,3-bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetaneWAXD & SAXSDetermined amorphous-crystalline and domain structures. researchgate.net
Poly(3-hydroxybutyrate)WAXD & SAXSAnalyzed crystal structure and stress-induced phase transitions. acs.org
Poly[3,3-bis(ethoxymethyl) oxetane] (poly(BEMO))WAXDFound two crystal modifications. dtic.mil
Poly[3,3-bis(azidomethyl) oxetane] (poly(BAMO))WAXDFound one crystal modification. dtic.mil

Conformational and Relaxation Transitions in Copolymers

In addition to the primary glass transition, copolymers can exhibit other conformational and relaxation transitions. These transitions are related to localized molecular motions, such as the rotation of side groups or the movement of short segments of the polymer chain. These can be detected by techniques like dynamic mechanical analysis (DMA) and dielectric thermal analysis (DETA), often in conjunction with DSC.

For copolymers of azidomethyl-substituted oxetanes, studies have been conducted to understand the conformational and relaxation transitions. researchgate.net These transitions are influenced by the copolymer composition and the interactions between the different monomer units. The flexibility of the polymer backbone and the nature of the side groups are key factors governing these sub-Tg relaxations. Understanding these transitions is important as they can impact the material's properties at temperatures below the main glass transition.

Advanced Polymeric Material Systems Derived from 3,3 Bis Fluoromethyl Oxetane

Hydroxyl-Terminated Prepolymers and Curable Networks

The foundation for creating crosslinked elastomeric networks from BFMO lies in the initial synthesis of functional prepolymers. By controlling the polymerization process, linear polyether chains with reactive end-groups can be produced, which are then linked together in a subsequent curing step.

The primary method for producing hydroxyl-terminated polymers from BFMO is through the cationic ring-opening polymerization (ROP) of the monomer. This process yields telechelic polyethers, which are polymers with functional groups at both ends of the chain. rsc.org For creating curable systems, di-hydroxyl terminated poly(BFMO), a type of polyether polyol, is synthesized.

The synthesis is typically initiated using a diol, such as 1,4-butanediol (B3395766) (BDO), and catalyzed by a Lewis acid, a common choice being boron trifluoride etherate (BF₃·OEt₂). researchgate.net The initiator becomes incorporated into the polymer backbone, and its two hydroxyl groups provide the starting points for chain growth in opposite directions, ultimately resulting in a linear polymer chain terminated by a hydroxyl group at each end. nih.gov The general mechanism allows for the production of telechelic polymers from various cyclic monomers. semanticscholar.org The molecular weight of the resulting hydroxyl-terminated prepolymer can be controlled by adjusting the molar ratio of the monomer to the initiator. nih.gov

The resulting α,ω-dihydroxy poly(BFMO) is a viscous liquid prepolymer, often referred to as a polyol, which serves as the foundational soft segment for building more complex, crosslinked polymer networks. dtic.milgoogle.com

The hydroxyl-terminated poly(BFMO) prepolymers are crosslinked to form a stable, three-dimensional elastomeric network. This is achieved by reacting the prepolymer with a polyfunctional curing agent. The most common crosslinking agents for hydroxyl-terminated polyethers are diisocyanates or polyisocyanates. wikipedia.org

The curing process is a polyaddition reaction where the hydroxyl (-OH) groups at the ends of the poly(BFMO) chains react with the isocyanate (-NCO) groups of the curing agent to form urethane (B1682113) linkages (-NH-COO-). wikipedia.orgmdpi.com This reaction, when using a di-functional polyol like poly(BFMO) diol and a di-functional isocyanate, extends the chains. If a curing agent with a functionality greater than two is used, or if there is additional functionality on the polymer backbone, a crosslinked network is formed. wikipedia.org Common diisocyanates used for this purpose include toluene (B28343) diisocyanate (TDI), isophorone (B1672270) diisocyanate (IPDI), and hexamethylene diisocyanate (HDI). mdpi.comredalyc.org

The final cured material is a polyurethane elastomer whose properties are dictated by the structure of the poly(BFMO) prepolymer and the nature and amount of the isocyanate curing agent. wernerblank.com This network structure provides the material with its characteristic elasticity and mechanical strength. redalyc.org

Development of Elastomeric Compositions

Beyond thermoset elastomers, BFMO can be incorporated into copolymers to create energetic thermoplastic elastomers (ETPEs). These materials combine the processability of thermoplastics with the elasticity of elastomers without the need for chemical crosslinking.

Energetic Thermoplastic Elastomers (ETPEs) are block copolymers composed of distinct "hard" and "soft" segments. redalyc.org The hard segments are typically crystalline polymers with a melting point above ambient temperature, while the soft segments are amorphous with a glass transition temperature well below ambient. dtic.milgoogle.com At operating temperatures, the crystalline hard segments aggregate to form physical crosslinks, providing the elastomer with its structural integrity. redalyc.org

Poly(BFMO) is a candidate for the crystalline hard "A" block in an ETPE structure due to its symmetrical substitution. google.comepo.org It can be copolymerized with other energetic oxetane (B1205548) monomers that form amorphous polymers, which act as the soft "B" block. google.com A common energetic monomer used for the soft segment is 3-azidomethyl-3-methyloxetane (AMMO). researchgate.netnih.gov The resulting block copolymer, for instance an ABA triblock copolymer, would consist of hard poly(BFMO) end blocks and a central soft block, such as poly(AMMO) or a copolymer of tetrahydrofuran (B95107) (THF) and an energetic monomer. dtic.milresearchgate.net

The synthesis of these block copolymers is also achieved through living cationic ring-opening polymerization, where monomers are added sequentially to control the block structure. dtic.mil

Table 1: Components of a Representative BFMO-based Energetic Thermoplastic Elastomer (ETPE)
Block TypePolymer Segment ExampleFunctionMonomer Example
Hard Segment (A Block)poly(BFMO)Provides crystalline physical crosslinks3,3-Bis(fluoromethyl)oxetane (BFMO)
Soft Segment (B Block)poly(AMMO)Provides elastomeric (rubbery) properties3-azidomethyl-3-methyloxetane (AMMO)

The mechanical properties of BFMO-derived elastomers can be precisely engineered by controlling the polymer's molecular structure.

For the thermoset polyurethanes described in section 6.1.2, the key factors are the molecular weight of the poly(BFMO) prepolymer and the crosslinking density. wernerblank.com

Prepolymer Molecular Weight : Longer polymer chains between crosslinks (higher molecular weight prepolymer) result in a lower crosslink density, leading to a softer, more flexible elastomer with higher elongation.

Curing Agent : The type and amount of isocyanate curing agent control the stoichiometry and the rigidity of the urethane linkage, influencing the final hardness and strength of the network. wernerblank.com

For the Energetic Thermoplastic Elastomers (ETPEs), the mechanical properties are tailored by adjusting the polymer architecture: redalyc.org

Hard-to-Soft Segment Ratio : Increasing the weight fraction of the hard poly(BFMO) block results in a harder, stiffer material with a higher tensile strength but lower elasticity.

Block Length : The molecular weights of both the hard and soft blocks influence the degree of phase separation between them, which in turn affects the mechanical performance.

Copolymer Structure : The arrangement of the blocks (e.g., ABA triblock vs. (AB)n multiblock) also plays a significant role in determining the ultimate tensile properties and elastomeric behavior. researchgate.net

Polymeric Binders for Energetic Formulations (via co-monomers)

A primary application for advanced polymers like those derived from BFMO is as binders in energetic formulations, such as composite rocket propellants and polymer-bonded explosives (PBXs). nih.govmdpi.comwikipedia.org The binder acts as a matrix that encapsulates solid ingredients like oxidizers and metallic fuels, providing structural integrity and the desired mechanical properties to the final charge. redalyc.orgmdpi.com

Influence of Fluorinated Oxetane Content on Binder Characteristics

The integration of this compound into polymer binders, particularly for energetic formulations, significantly modifies their performance characteristics. As a component in thermoplastic elastomers, poly(BFMO) segments can act as hard blocks, contributing to the material's mechanical strength and thermal properties.

Research into thermoplastic elastomers has shown that polymers containing BFMO exhibit high modulus and toughness. These materials maintain their physical integrity close to their working temperatures and demonstrate low melt viscosity, which is advantageous for processing. dtic.mil The properties of block copolymers used as binders are heavily dependent on the molecular weights of the constituent blocks and their respective ratios. google.com For instance, in copolymers, the fluorinated oxetane segments can enhance the thermal stability of the binder. Copolymers of glycidyl (B131873) azide (B81097) polymer (GAP) with other monomers have been studied to improve mechanical and thermal properties. researchgate.net While specific quantitative data on the direct influence of BFMO content is sparse in the reviewed literature, the general principle is that increasing the proportion of the hard, fluorinated block (poly(BFMO)) relative to a soft block (like poly(AMMO) or poly(THF)) would be expected to increase the binder's modulus, tensile strength, and glass transition temperature, while potentially decreasing its elongation at break.

Table 1: Expected Influence of Poly(BFMO) Content on Binder Properties

Binder Characteristic Expected Trend with Increasing Poly(BFMO) Content Rationale
Glass Transition Temp. (Tg) Increase Poly(BFMO) acts as a hard segment with restricted chain mobility.
Tensile Strength & Modulus Increase The rigid nature of the fluorinated segments enhances material stiffness. dtic.mil
Elongation at Break Decrease Increased stiffness typically leads to reduced flexibility.
Melt Viscosity Variable Can be tailored by controlling block molecular weights, but generally low for processing. dtic.milgoogle.com

| Thermal Stability | Increase | Fluorine substitution is known to enhance thermal resistance. |

This table is based on general principles of block copolymers and findings from related energetic polymer systems.

Miscibility and Compatibility Studies with Energetic Plasticizers

For a binder to be effective in an energetic formulation, it must be compatible with energetic plasticizers, which are added to enhance flexibility and processability. core.ac.uknih.gov Compatibility ensures a stable, homogeneous mixture and prevents phase separation or migration of the plasticizer over time. pharmaexcipients.commdpi.com The miscibility of a polymer and a plasticizer is often assessed by measuring the change in the glass transition temperature (Tg) of the blend using Differential Scanning Calorimetry (DSC). researchgate.net A significant depression in the Tg of the polymer upon addition of the plasticizer indicates good compatibility.

Polymers derived from oxetanes are known to be compatible with a range of energetic plasticizers, including nitrate (B79036) esters like nitroglycerin (NG), butanetriol trinitrate (BTTN), and trimethylolethane trinitrate (TMETN). researchgate.netgoogle.com The compatibility allows for high plasticizer loading, sometimes up to a weight ratio of 2.5:1 (plasticizer to polymer). google.com The fluorinated nature of poly(BFMO) can influence its interaction with different plasticizers. Studies on analogous energetic polymers, such as copolymers of glycidyl azide polymer (GAP), have investigated compatibility with plasticizers like n-butyl-N-nitroxyethylnitramine (BuNENA). researchgate.net These studies use DSC, rheological analysis, and solubility parameter calculations to predict and confirm miscibility. researchgate.netcore.ac.uk For example, research on a PPG-GAP-PPG triblock copolymer showed that BuNENA had better compatibility than TMETN and BTTN, reducing the polymer's Tg from -58°C to -63°C and significantly lowering viscosity. researchgate.net

Table 2: Compatibility of Energetic Binders with Plasticizers (Based on Analogous Systems)

Polymer System Energetic Plasticizer Method of Analysis Indication of Compatibility Reference
PPG-GAP-PPG BuNENA DSC, Rheology, SEM Good (Tg decreased from -58°C to -63°C; viscosity decreased) researchgate.net
PPG-GAP-PPG TMETN DSC Less Compatible researchgate.net
PPG-GAP-PPG BTTN DSC Less Compatible researchgate.net
Poly(NIMMO) Various DSC Evaluated for compatibility researchgate.net

Functional Materials for Specialized Applications

Photoresist Polymers for Deep Ultraviolet (UV) Lithography

In the fabrication of microelectronics, photoresists are critical materials used to create patterns on semiconductor wafers. For deep UV (DUV) lithography, particularly at wavelengths of 193 nm and 157 nm, high optical transparency and thermal stability are essential. caltech.eduresearchgate.net Fluorinated polymers are prime candidates for these applications due to the low absorption of C-F bonds at these wavelengths.

Polymers derived from fluorinated monomers, including those with oxetane structures, have been developed for DUV photoresists. The incorporation of fluorine increases transparency at 157 nm. researchgate.net Furthermore, the rigid alicyclic structure of some oxetane-derived monomers can lead to polymers with a high glass transition temperature (Tg > 230°C), which is crucial for maintaining pattern integrity during processing. caltech.edu Chemically amplified resists (CARs) are a common type of photoresist where a photo-acid generator (PAG) produces acid upon exposure to UV light, which then catalyzes a deprotection reaction to change the polymer's solubility. mdpi.comchemrxiv.org The introduction of fluorinated groups, such as hexafluoroisopropanol (HFIP), can significantly increase the acidity of the polymer after exposure, potentially enabling imaging even without a conventional PAG and boosting sensitivity. mdpi.com Polymers containing oxetane functionality have been specifically formulated into photoimageable compositions that are self-imageable and can be developed with solvents for use in microelectronic packaging and devices. google.com

Table 3: Properties of Fluorinated Polymers for DUV Photoresists

Polymer Feature Desired Property Rationale for Use in DUV Lithography Reference
Fluorine Content High Transparency at 157 nm Minimizes light absorption, allowing for precise imaging through the film. researchgate.net
Alicyclic Oxetane Structure High Glass Transition Temp. (Tg) Prevents pattern deformation during thermal processing steps. caltech.edu
Hexafluoroisopropanol (HFIP) Groups Enhanced Acidity/Sensitivity Can act as the source of acid, increasing sensitivity and reducing the need for PAGs. mdpi.com

Novel Fluorinated Polymer Electrolytes

Solid polymer electrolytes (SPEs) are a key component for developing safer, next-generation lithium-ion batteries. mdpi.com They replace flammable liquid electrolytes, but often suffer from lower ionic conductivity. nih.govresearchgate.net Fluorination is a key strategy to improve the performance of SPEs. Incorporating electron-withdrawing fluorine atoms into the polymer structure can lower the energy level of the highest occupied molecular orbital (HOMO), which increases the electrolyte's oxidative stability. nih.govresearchgate.net This enhanced stability is crucial for compatibility with high-voltage cathodes. researchgate.net

Polymers based on oxetanes have been explored for electrolyte applications. researchgate.netacs.org A cross-linked poly(oxetane) matrix can serve as a host for lithium ions. acs.org When fluorinated, these polymers can yield electrolytes with a wide electrochemical stability window. researchgate.net For example, fluorinated poly-oxalate electrolytes have been shown to improve the stability at both the lithium metal anode and high-voltage cathodes by forming a stable, LiF-based solid-electrolyte interphase (SEI). nih.gov While SPEs based on polymers like poly(ethylene oxide) (PEO) are common, their fluorinated analogues and copolymers with fluorinated monomers like BFMO are being investigated to push performance boundaries. researchgate.net The goal is to create electrolytes that combine the mechanical properties of a solid with the high ionic conductivity of a liquid, and the high electrochemical stability afforded by fluorination.

Table 4: Characteristics of Fluorinated Polymer Electrolytes

Electrolyte System Key Feature Advantage Reference
Fluorinated Poly-oxalate (POE-F) Trifluoroacetate terminating units Improved antioxidative capability and Li-metal interface stability. nih.gov
General Fluorinated Polymer Electrolytes Electron-withdrawing fluorine groups Increased electrochemical stability window (e.g., up to 4.9 V). researchgate.net
Fluorine-free LiBOB-based electrolyte Forms stable, O-rich SEI Demonstrates that stable cycling is possible without fluorine, though with lower power capability. nih.gov
Cross-Linked Poly(oxetane) Polymer matrix for Li-ions Forms a solid-state host for ion conduction. acs.org

Future Directions and Emerging Research Avenues in 3,3 Bis Fluoromethyl Oxetane Chemistry

Development of Sustainable and Green Synthesis Routes for Fluorinated Oxetanes

The synthesis of fluorinated oxetanes, including 3,3-Bis(fluoromethyl)oxetane, has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. chemeurope.com A major future direction is the development of sustainable and green synthetic strategies to mitigate environmental impact.

Current research is exploring several promising avenues:

Catalytic Innovations : There is a strong push to develop novel catalytic systems that are more efficient and environmentally benign. For instance, recent breakthroughs include the use of inexpensive copper catalysts to facilitate the conversion of readily available epoxides into fluorinated oxetanes. chemeurope.comnews-medical.netsciencedaily.com This method avoids harsh reagents and reduces side reactions like ring rupture and defluorination that plague traditional methods. chemeurope.comsciencedaily.com

Flow Chemistry : The transition from batch processing to continuous flow chemistry presents an opportunity to improve safety, efficiency, and scalability. Flow reactors can offer precise control over reaction parameters, leading to higher yields and purity while minimizing waste. This approach is particularly attractive for managing the exothermic nature of some fluorination and polymerization reactions. researchgate.net

Bio-based Feedstocks : A long-term goal is to replace petrochemical-derived starting materials with renewable resources. Research into utilizing bio-based platforms, such as those derived from furfural, to create fluorinated building blocks is an emerging area. mdpi.com Linking bio-derived molecules with fluorine chemistry could lead to more sustainable fluorinated polymers. mdpi.com

Solvent-Free Processes : The development of solvent-free synthesis methods for fluorinated oxetane (B1205548) monomers is a key objective. google.com Eliminating volatile organic solvents reduces environmental pollution and simplifies product purification, aligning with the principles of green chemistry. google.com

Table 1: Comparison of Synthetic Approaches for Fluorinated Oxetanes

Synthetic StrategyAdvantagesChallengesKey Research Focus
Traditional MethodsEstablished proceduresHarsh reagents, side reactions (e.g., ring rupture), by-product formation. chemeurope.comImproving yield and reducing waste.
Copper-Catalyzed SynthesisUses inexpensive catalyst, high selectivity, milder conditions. news-medical.netSubstrate scope limitations.Expanding the range of compatible epoxides and fluorine sources. acs.org
Flow ChemistryEnhanced safety, scalability, precise process control, higher yields. researchgate.netInitial setup costs, potential for clogging.Optimizing reactor design and integrating real-time analytics. researchgate.net
Bio-based RoutesSustainable, reduces reliance on fossil fuels. mdpi.comMulti-step processes, cost-competitiveness. mdpi.comDeveloping efficient conversion pathways from biomass to furanic building blocks. mdpi.com

Design of Advanced Polymer Architectures with Tailored Properties

The linear homopolymers of this compound provide a baseline of desirable properties. However, the future lies in creating more sophisticated polymer architectures to unlock a wider range of functionalities. The cationic ring-opening polymerization of oxetane monomers is a versatile method that allows for significant control over the final polymer structure. pcimag.com

Future research will likely concentrate on:

Copolymers : Introducing other monomers alongside this compound to create copolymers (random, block, or graft) is a key strategy. This allows for the fine-tuning of properties such as thermal stability, mechanical strength, and surface energy. researchgate.net For example, copolymerizing with sulfur-containing monomers can create amphiphilic block copolymers that self-assemble and can coordinate with metals. rsc.org

Hyperbranched and Dendritic Polymers : Moving beyond linear chains, the synthesis of hyperbranched polymers from oxetane monomers is an area of growing interest. mdpi.com These highly branched, three-dimensional structures can exhibit unique properties like lower viscosity and higher solubility compared to their linear analogues, making them suitable for specialized applications like drug delivery systems. mdpi.comacs.org

Cross-linked Networks : Developing advanced cross-linking strategies is crucial for creating robust materials for demanding applications like coatings and seals. google.com Research into new cross-linking agents and reactions will enable the creation of polymer networks with tailored mechanical properties, chemical resistance, and thermal stability. mdpi.com

Surface Modification and Functionalization : The ability to precisely functionalize the polymer chain is essential. This includes introducing reactive groups that can be used to graft other molecules onto the polymer backbone, thereby modifying surface properties like friction and repellency or introducing entirely new capabilities. pcimag.comresearchgate.net

Exploration of New Applications in Specialized Materials Science

While polymers of this compound are known for their stability and low surface energy, future research aims to leverage their unique properties for a new generation of advanced materials. pcimag.comacs.org The combination of a flexible polyether backbone with the electronegativity of the fluorine atoms creates a unique profile suitable for various high-performance applications.

Emerging application areas include:

Advanced Coatings : Beyond general-purpose coatings, there is potential in developing "smart" or functional coatings. This includes ice-phobic or anti-icing coatings for aerospace and energy applications, and robust, low-friction coatings for industrial and automotive parts. google.comresearchgate.net The low refractive index of these polymers also makes them candidates for anti-reflective optical coatings. pcimag.comacs.org

Dielectric Materials : Fluoropolymers are known for their low dielectric constants, making them excellent insulators. acs.org Future work will focus on optimizing the polymer structure of poly(this compound) to achieve even lower dielectric constants and reduced dielectric loss, which is critical for next-generation electronics, high-frequency communication systems, and high-density energy storage. pcimag.com

Energetic Materials : Certain derivatives of oxetane polymers, particularly those functionalized with azido (B1232118) or nitrato groups, are investigated as energetic binders for propellants and explosives. mdpi.comuni-muenchen.de Research in this area focuses on improving the energy density, thermal stability, and insensitivity of these materials, aiming to develop safer and more powerful energetic formulations. uni-muenchen.de

Biomaterials and Medical Devices : The chemical inertness and low surface energy of fluorinated polymers make them attractive for medical applications where biocompatibility and biostability are required. google.com While this is a nascent area for this specific polymer, its properties suggest potential use in medical device coatings or as components in implantable devices.

Table 2: Potential High-Tech Applications for Poly(this compound)-Based Materials

Application AreaKey Property LeveragedFuture Research Goal
Advanced CoatingsLow surface energy, hydrophobicity, low coefficient of friction. pcimag.comresearchgate.netDevelopment of ice-phobic, anti-fouling, and self-healing surfaces. google.com
Dielectric MaterialsLow dielectric constant, high thermal stability. acs.orgAchieving ultra-low dielectric constants for next-generation microelectronics. pcimag.com
Energetic BindersHigh energy density (when functionalized), thermal stability. mdpi.comuni-muenchen.deImproving performance while increasing safety and insensitivity. uni-muenchen.de
Specialty AdhesivesTunable adhesive properties, chemical resistance. mdpi.comCreating high-strength adhesives for bonding dissimilar and low-energy surfaces. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Polymer Design and Prediction

This computational approach will impact the future of this compound research in several ways:

Property Prediction : ML models can be trained on existing data to accurately predict the properties of new polymer architectures before they are ever synthesized. gatech.edumdpi.com By inputting monomer structures and compositions, algorithms can forecast outcomes like glass transition temperature, dielectric constant, and mechanical strength, significantly accelerating the screening of new candidates. gatech.edu

Inverse Design : A transformative application of AI is "inverse design," where researchers define a set of desired properties, and the algorithm generates novel polymer structures that are predicted to meet those criteria. nih.gov This flips the traditional research paradigm and allows for the targeted design of materials for specific applications.

Accelerated Discovery : AI can guide the entire research and development workflow. This includes suggesting optimal synthetic routes, predicting reaction outcomes, and even automating laboratory procedures through robotics. researchgate.net This closed-loop, automated approach can exponentially increase the rate of materials discovery. researchgate.net

Data-Driven Insights : By analyzing large datasets, ML can uncover complex, non-linear relationships between a polymer's molecular structure and its macroscopic properties that may not be obvious to human researchers. ijisae.org This can lead to new fundamental understanding and design principles for creating high-performance fluoropolymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Bis(fluoromethyl)oxetane, considering precursor availability and reaction efficiency?

  • Methodological Answer : The synthesis of fluorinated oxetanes can be extrapolated from bromo/chloro analogs. For example, 3,3-Bis(chloromethyl)oxetane is synthesized via cyclization of pentaerythritol derivatives using phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) and acid catalysts . For fluorination, nucleophilic substitution of chloro/bromo precursors with fluorinating agents (e.g., KF or TBAF) under anhydrous conditions may be effective. Evidence from fluoroalkoxide reactions (e.g., fluoride ion with bromomethyl oxetane) suggests that fluorinated derivatives can form in moderate yields (70%) under controlled conditions .

Q. How does the substitution of fluorine in this compound influence its reactivity in ring-opening polymerization compared to chloro or bromo analogs?

  • Methodological Answer : Fluorine’s high electronegativity reduces nucleophilic attack on the oxetane ring, slowing polymerization kinetics compared to chloro/bromo analogs. Poly(3,3-Bis(azidomethyl)oxetane) (PBAMO) studies show that substituent electronegativity impacts crystallinity and glass transition temperature (Tg) . For fluorinated derivatives, expect lower crystallinity and higher thermal stability due to stronger C-F bonds. Adjust initiators (e.g., BF₃·Et₂O) and reaction temperatures to optimize polymerization efficiency .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • 19F NMR : Essential for confirming fluorine substitution and detecting side products (e.g., residual fluorinating agents) .
  • GC-MS : Monitors purity (≥95% via GC) and identifies volatile byproducts .
  • FTIR : Validates functional groups (C-F stretch ~1100 cm⁻¹) and oxetane ring integrity .
  • XRD/DSC : Assess crystallinity and thermal behavior, critical for applications in polymer science .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of oxetane derivatives when designing experiments with this compound?

  • Methodological Answer : Dose-dependent effects and cell-specific responses are common in oxetane biology . For fluorinated derivatives:

  • Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify therapeutic vs. toxic thresholds.
  • Cell Models : Use primary cells and standardized cell lines to compare metabolic impacts (e.g., mitochondrial assays).
  • Subcellular Localization : Track fluorinated probes via fluorescence labeling to correlate bioactivity with intracellular distribution .

Q. What safety considerations are paramount when handling this compound in laboratory settings?

  • Methodological Answer :

  • Toxicity : Chloro analogs (e.g., 3,3-Bis(chloromethyl)oxetane) are listed as hazardous by the EPA; fluorine derivatives may exhibit unique toxicity profiles. Conduct acute toxicity assays (e.g., LD50 in rodents) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
  • Waste Disposal : Neutralize fluorinated byproducts with calcium hydroxide to precipitate fluorides .

Q. How does molecular weight affect the physicochemical properties of polymers derived from this compound?

  • Methodological Answer : Studies on PBAMO show that higher molecular weight (Mw) reduces crystallinity (XRD) and increases Tg (DSC). For fluorinated polymers:

  • Rheology : Higher Mw increases viscosity (η) and shear modulus (G′), critical for elastomer applications .
  • Mechanical Properties : Adjust Mw via initiator-to-monomer ratios to balance tensile strength and flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Bis(fluoromethyl)oxetane
Reactant of Route 2
3,3-Bis(fluoromethyl)oxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.